molecular formula C22H19N3O4S2 B2693161 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 898411-38-6

4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2693161
CAS No.: 898411-38-6
M. Wt: 453.53
InChI Key: GPNARKYFETVSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a benzamide derivative featuring a sulfonamido group linked to a 4-methoxybenzene ring and an N-substituted 2-methyl-1,3-benzothiazole moiety. This compound’s structure combines sulfonamide and benzothiazole pharmacophores, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-14-23-20-13-17(7-12-21(20)30-14)24-22(26)15-3-5-16(6-4-15)25-31(27,28)19-10-8-18(29-2)9-11-19/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNARKYFETVSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methoxybenzenesulfonyl chloride with an amine.

    Amide Bond Formation: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonamide or amide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide and sulfonamide derivatives, focusing on synthesis, physical properties, and spectroscopic characteristics.

Structural Analogs from Literature

2.1.1. Sulfamoyl-Benzamide Derivatives ()
Compounds 51–55 (Table 1) share a benzamide core with sulfamoyl groups and 1,2,4-triazinyl substituents. Key differences include:

  • Substituent Effects : Fluorine, trifluoromethyl, and methoxy groups on the aryl rings influence melting points and solubility. For example, compound 52 (4-trifluoromethylphenyl) has a higher melting point (277–279°C) than 54 (3-methoxyphenyl, 237–239°C), likely due to increased molecular symmetry and halogen-related intermolecular forces .
  • Spectral Data : IR spectra of these compounds show C=O stretches at 1663–1682 cm⁻¹ (amide) and NH stretches at 3150–3319 cm⁻¹, consistent with sulfonamide and benzamide functionalities .

2.1.2. Triazole-Thiones ()
Compounds 7–9 feature 1,2,4-triazole-3-thione cores with sulfonylphenyl groups. Unlike the target compound, these lack a benzothiazole moiety but exhibit tautomerism (thione vs. thiol forms). IR data confirms the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), highlighting differences in electronic conjugation compared to the target’s amide group .

2.1.3. Thiazole-Linked Benzamides () 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide replaces the benzothiazole in the target compound with a thiazole ring.

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) IR Spectral Features (cm⁻¹) Reference
Target Compound Benzamide + Benzothiazole 4-Methoxybenzenesulfonamido, 2-methyl N/A Not reported N/A
Compound 51 (3-fluorophenyl) Benzamide + Triazine 3-Fluorophenyl, sulfamoyl 266–268 C=O: 1663–1682; NH: 3150–3319
Compound 52 (4-CF₃-phenyl) Benzamide + Triazine 4-Trifluoromethylphenyl, sulfamoyl 277–279 C=O: 1663–1682; NH: 3150–3319
Compound 7 (X=H) Triazole-Thione + Sulfonyl Phenylsulfonyl, 2,4-difluorophenyl N/A C=S: 1247–1255; NH: 3278–3414
Compound Benzamide + Thiazole 4-Methylphenyl, phenyl N/A Not reported

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase melting points and metabolic stability but may reduce solubility (e.g., compound 52 ).
  • Methoxy Groups : Enhance solubility via hydrogen bonding (e.g., compound 53, 255–258°C ).
  • Benzothiazole vs. Thiazole: The fused benzothiazole in the target compound likely improves π-π stacking interactions compared to non-fused thiazoles .

Biological Activity

The compound 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a member of the sulfonamide class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S, and it features a sulfonamide group linked to a benzothiazole moiety. The presence of the methoxy group and the benzamide structure contributes to its pharmacological profile.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through:

  • Inhibition of Tubulin Polymerization : This compound potentially acts by binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division. Such activity can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Antimicrobial Activity : Sulfonamides have historically been employed as antibacterial agents. The mechanism often involves competitive inhibition of para-aminobenzoic acid (PABA), a precursor necessary for bacterial folate synthesis .

Anticancer Efficacy

Several studies have explored the anticancer potential of related benzothiazole derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. These compounds demonstrated IC50 values in the nanomolar range, indicating potent activity .
  • In vivo Studies : Animal model studies have reported that treatment with benzothiazole derivatives results in tumor growth inhibition without significant neurotoxicity. For example, SMART compounds have shown T/C values ranging from 4% to 30%, suggesting effective tumor suppression .

Case Studies

  • SMART Compounds : A series of studies on SMART compounds demonstrated their ability to overcome multidrug resistance in cancer cells by inhibiting tubulin polymerization effectively. This class includes analogs that may share structural similarities with this compound .
  • Combination Therapies : Research has indicated that combining sulfonamides with other chemotherapeutic agents may enhance therapeutic efficacy while reducing resistance development in cancer cells.

Data Table: Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerPC-3 Prostate CancerIC50 < 10 nM
AnticancerA375 MelanomaT/C values 4% - 30%
AntimicrobialVarious BacteriaEffective against Gram-positive

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (e.g., 0–60°C) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC.

Basic Question: How is the compound structurally characterized in academic research?

Answer:
Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and bonding (e.g., sulfonamide NH at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 452.1) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects (e.g., dihedral angles between aromatic rings) .

Basic Question: What preliminary biological assays are recommended for evaluating this compound?

Answer:
Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., MMP-9/MMP-13) at 1–100 µM concentrations .
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Methodology :

Substituent Variation : Synthesize analogs with modified methoxy or benzothiazole groups (e.g., replace methoxy with ethoxy or halogens) .

Activity Profiling : Compare IC50_{50} values across analogs in enzyme inhibition and cell-based assays.

Computational Modeling : Perform DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict binding poses .

Q. Example SAR Table :

Substituent (R)Enzyme Inhibition IC50_{50} (µM)Cytotoxicity IC50_{50} (µM)
-OCH3_30.812.4
-Cl1.28.9
-NO2_23.525.7

Advanced Question: What mechanistic insights exist for its enzyme inhibition?

Answer:

  • Target Interaction : The sulfonamide group chelates catalytic zinc ions in metalloproteases (e.g., MMP-13), disrupting substrate binding .
  • Allosteric Modulation : Benzothiazole moiety may induce conformational changes in kinase ATP-binding pockets, as seen in similar scaffolds .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) can identify downstream effects, such as apoptosis or inflammation pathways .

Advanced Question: How can molecular docking optimize its binding affinity?

Answer:

Protein Preparation : Retrieve target structures from PDB (e.g., MMP-13: PDB ID 3I7I).

Grid Generation : Define binding pockets using AutoDock Tools.

Docking Simulations : Use AutoDock Vina or Schrödinger Glide to score ligand poses .

Post-Analysis : Prioritize analogs with lower binding energies (ΔG < -8 kcal/mol) and hydrogen bonds to key residues (e.g., Glu404 in MMP-13) .

Advanced Question: How to design in vivo studies for this compound?

Answer:
Experimental Design :

  • Animal Models : Use xenograft mice for antitumor efficacy or LPS-induced inflammation models .
  • Dosing : Administer orally (10–50 mg/kg/day) or intraperitoneally, with vehicle controls.
  • Endpoint Analysis : Measure tumor volume reduction, cytokine levels (ELISA), or histopathological changes .

Q. Statistical Considerations :

  • Randomize treatment groups (n ≥ 6).
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) that may alter IC50_{50} values .
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify trends .
  • Replicate Studies : Conduct independent validation under standardized protocols (e.g., CLIA guidelines) .

Advanced Question: What methodologies assess its environmental impact?

Q. Answer :

  • Fate Studies : Use HPLC-MS to track degradation in simulated sunlight or microbial-rich soils .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50_{50}) or algae growth inhibition .
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.